molecular formula C16H22N4O3 B6444491 4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640829-24-7

4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6444491
CAS No.: 2640829-24-7
M. Wt: 318.37 g/mol
InChI Key: YUBRBHYAKUUBLY-UHFFFAOYSA-N
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Description

4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that features a piperidine ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and azetidine intermediates. One common method involves the acetylation of piperidine followed by the formation of the azetidine ring through cyclization reactions. The final step involves the coupling of the azetidine intermediate with a pyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyridine or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structural features make it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.

    Azetidine Derivatives:

    Pyridine Derivatives: Pyridine-based compounds are widely used in medicinal chemistry due to their versatile reactivity and biological activity.

Uniqueness

4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its combination of three distinct ring systems, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-11(21)19-6-3-12(4-7-19)20-9-14(10-20)23-13-2-5-18-15(8-13)16(17)22/h2,5,8,12,14H,3-4,6-7,9-10H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBRBHYAKUUBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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